2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate
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Overview
Description
2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate is a chemical compound with the molecular formula C20H14BrFN2O3 This compound is characterized by the presence of a fluorophenyl group, an amino group, an oxoethyl group, and a bromonicotinate moiety
Preparation Methods
The synthesis of 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluoroaniline with ethyl 5-bromonicotinate under specific reaction conditions . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate has several scientific research applications, including:
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the amino and oxo groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate include other fluorophenyl derivatives and bromonicotinate analogs. For example:
2-((4-Fluorophenyl)amino)-2-oxoethyl 5-chloronicotinate: This compound has a chlorine atom instead of a bromine atom in the nicotinate moiety.
2-((4-Fluorophenyl)amino)-2-oxoethyl 5-iodonicotinate: This compound has an iodine atom instead of a bromine atom in the nicotinate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-11(16)2-4-12/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVZIGWTYDAYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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